Predicted P2X3 Receptor Antagonist Potency Range Informed by the Roche Pyrrolidinone-Amide Chemotype Patent SAR
The Roche patent family (US8093275, US8895589) discloses a broad series of pyrrolidinone-substituted pyridine amides as P2X3 and P2X2/3 antagonists. Within this chemotype, 2-halogen-substituted benzamide derivatives consistently exhibit antagonist activity at the human P2X3 receptor. Representative exemplars with a 2-methyl substituent on the benzamide ring display IC50 values in the 25–136 nM range against recombinant human and rat P2X3 receptors in CHO and C6-BU-1 cell FLIPR assays [1]. The 2-chloro variant (CAS 2034339-39-2) is structurally positioned within this SAR space and is predicted, by class-level inference, to exhibit comparable low-nanomolar to sub-micromolar P2X3 antagonist potency, though direct experimental IC50 data for this specific compound remain unpublished at the time of this analysis. By contrast, the 2-ethoxy analog (CAS 2034298-94-5) introduces a hydrogen-bond-accepting substituent predicted to alter both potency and LogP by approximately 0.7 units [2].
| Evidence Dimension | Predicted P2X3 receptor antagonist IC50 |
|---|---|
| Target Compound Data | Not directly reported; predicted low-nM to sub-µM based on 2-halogen benzamide chemotype SAR [1] |
| Comparator Or Baseline | Representative 2-methyl pyrrolidinone-pyridine amide exemplar: IC50 = 25 nM (rP2X3, CHO-FLIPR) and 136 nM (hP2X3, C6-BU-1) [1] |
| Quantified Difference | Cannot be calculated without direct experimental data for CAS 2034339-39-2; SAR suggests comparable potency range |
| Conditions | Recombinant human P2X3 expressed in rat C6-BU-1 cells; rat P2X3 in CHO cells; FLIPR calcium flux assay [1] |
Why This Matters
Positioning within the 2-halogen SAR cluster predicts that CAS 2034339-39-2 will recapitulate the P2X3 antagonist profile that has been validated in pain models for this chemotype, whereas substituents beyond the 2-position (e.g., 3-chloro variant CAS 2034387-95-4) fall into a structurally distinct SAR sub-series with undetermined P2X3 activity.
- [1] BindingDB Entry BDBM50413382 / CHEMBL494833. Antagonist Activity at Rat Recombinant P2X3 Receptor Expressed in CHO Cells by FLIPR Assay (IC50 = 25 nM); Antagonist Activity at Human P2X3 Receptor Expressed in Rat C6-BU-1 Cells (IC50 = 136 nM). View Source
- [2] Kuujia.com. CAS No. 2034298-94-5: 2-Ethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide. Computed Properties: XLogP3 = 1.4 vs. XLogP3 = 2.1 for the 2-bromo analog (CAS 2034339-54-1). View Source
